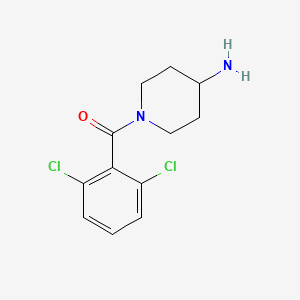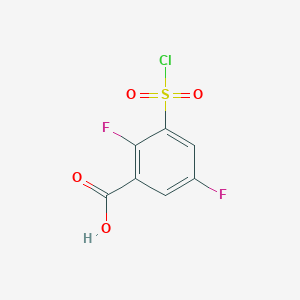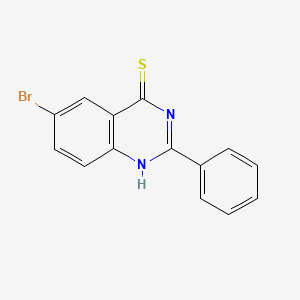![molecular formula C15H19N3O3 B15227635 Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate is a complex organic compound that features a spirocyclic structure with a triazaspirodecane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazaspirodecane core followed by esterification with methyl 4-benzoate. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzoate or triazaspirodecane moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzoate or triazaspirodecane core .
科学研究应用
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including diabetes and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating biological processes such as glucose metabolism and neurotransmission. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds share a similar core structure and are studied for their biological activities.
2-Oxo-1,3,8-triazaspiro[4.5]decan-3-yl Carboxylic Acid Derivatives: These derivatives are explored for their potential therapeutic applications, particularly in the treatment of diabetes.
Uniqueness
Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate is unique due to its specific ester functional group and the combination of the triazaspirodecane core with the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C15H19N3O3 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate |
InChI |
InChI=1S/C15H19N3O3/c1-21-13(19)11-2-4-12(5-3-11)18-10-15(17-14(18)20)6-8-16-9-7-15/h2-5,16H,6-10H2,1H3,(H,17,20) |
InChI 键 |
BYTBJJPSJFBRBE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3(CCNCC3)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)



![8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B15227580.png)







![(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
